molecular formula C23H25NO5S2 B11648106 (5E)-5-(3-ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11648106
M. Wt: 459.6 g/mol
InChI Key: LVEAYNRAGWLNBZ-RCCKNPSSSA-N
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Description

(5E)-5-[(3-ETHOXY-4-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as ether, thiazolidinone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-ETHOXY-4-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Etherification: Introduction of ethoxy groups through nucleophilic substitution reactions.

    Thiazolidinone Formation: Cyclization reactions involving thiourea and α-haloketones.

    Aldol Condensation: Formation of the methylene bridge through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-ETHOXY-4-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring to form thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions at the phenyl or thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

(5E)-5-[(3-ETHOXY-4-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-ETHOXY-4-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Oxidative Stress: Inducing oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    Thiazolidinediones: A class of compounds with a thiazolidinedione core structure.

Uniqueness

(5E)-5-[(3-ETHOXY-4-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO5S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25NO5S2/c1-3-27-20-14-17(15-21-22(25)24-23(30)31-21)7-8-19(20)29-12-10-26-9-11-28-18-6-4-5-16(2)13-18/h4-8,13-15H,3,9-12H2,1-2H3,(H,24,25,30)/b21-15+

InChI Key

LVEAYNRAGWLNBZ-RCCKNPSSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCOCCOC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOCCOC3=CC=CC(=C3)C

Origin of Product

United States

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